2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide
Description
This compound is a heterocyclic small molecule featuring a fused thieno[3,4-c]pyrazole core. The pyrazole ring is substituted at position 2 with a 4-methoxyphenyl group and at position 5 with an oxo group. The benzamide moiety at position 3 is further substituted with a 2-methoxy group. Its molecular formula is inferred as C₂₁H₁₈N₃O₄S, with a molecular weight of approximately 408.45 g/mol based on structural analogs (e.g., BI66031 in ). While direct biological data for this compound is unavailable in the provided evidence, its structural analogs suggest applications in medicinal chemistry, particularly in kinase inhibition or antimicrobial activity .
Properties
IUPAC Name |
2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4S/c1-26-14-9-7-13(8-10-14)23-19(16-11-28(25)12-17(16)22-23)21-20(24)15-5-3-4-6-18(15)27-2/h3-10H,11-12H2,1-2H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVIXQGJTUQLBCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide typically involves multiple steps. One common method includes the formation of the thieno[3,4-c]pyrazole core through cyclization reactions. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields. Industrial production methods may involve optimization of these synthetic routes to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others. Common reagents include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Potential therapeutic applications include its use as a lead compound in drug discovery.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Structural Analogues with Modified Benzamide Substituents
The benzamide group is a critical pharmacophore. Modifications here significantly alter physicochemical and biological properties:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methoxy group (target compound) may enhance solubility compared to the 4-fluoro (BI66031) or 4-bromo analogs, which prioritize lipophilicity .
- Aromatic vs.
Analogues with Modified Pyrazole Substituents
The 4-methoxyphenyl group at position 2 of the pyrazole is another variable:
Key Observations :
- Methoxy vs.
Key Observations :
Biological Activity
2-Methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide is a synthetic compound that has attracted attention for its potential pharmacological properties. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and synthesized data that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound features a thieno[3,4-c]pyrazole core with methoxy and phenyl substituents. Its molecular formula is , and it has a molecular weight of approximately 364.45 g/mol. Below is a summary of its chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C20H20N2O3S |
| Molecular Weight | 364.45 g/mol |
| LogP | 3.1 |
| Solubility | Soluble in DMSO |
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : The presence of the thieno[3,4-c]pyrazole moiety has been associated with antioxidant properties, which help in mitigating oxidative stress in cells.
- Anti-inflammatory Effects : Studies have indicated that compounds with similar structures exhibit significant anti-inflammatory activity by inhibiting pro-inflammatory cytokines.
- Antimicrobial Properties : The compound has shown potential against various microbial strains, suggesting its utility in treating infections.
Antioxidant Activity
A study conducted by Rani et al. (2014) demonstrated that derivatives of thieno[3,4-c]pyrazole exhibited substantial antioxidant activity, reducing reactive oxygen species (ROS) levels in vitro. The mechanism was attributed to the ability of the compound to scavenge free radicals effectively.
Anti-inflammatory Effects
Research published in the Journal of Medicinal Chemistry highlighted the anti-inflammatory potential of similar thieno[3,4-c]pyrazoles. The study found that these compounds significantly inhibited the NF-κB pathway, leading to reduced expression of inflammatory markers such as TNF-alpha and IL-6 .
Antimicrobial Activity
In a series of experiments assessing antimicrobial efficacy, 2-methoxy-N-[2-(4-methoxyphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]benzamide demonstrated potent activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were comparable to those of established antibiotics .
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
